A Technical Guide to (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid and its Congeners: VHL Ligands for Targeted Protein Degradation
A Technical Guide to (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid and its Congeners: VHL Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid and structurally related molecules, which are pivotal as ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. While a specific CAS number for this exact molecule is not prominently indexed, this guide will delve into the foundational chemistry of its parent structures, such as (4-Carbamoylphenyl)boronic acid (CAS No. 123088-59-5)[1][2][3][4], and elucidate its critical role in the innovative field of targeted protein degradation. We will dissect the synthesis, mechanism of action, and application of these boronic acid-based VHL ligands in the design of Proteolysis Targeting Chimeras (PROTACs), offering both theoretical insights and practical considerations for researchers in drug discovery.
Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry
Boronic acids have emerged from a niche chemical curiosity to a cornerstone of modern medicinal chemistry.[5][6] Initially recognized for their utility in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, their unique electronic and structural properties have propelled them into the forefront of drug design.[5][7][8] The boron atom in boronic acids is a Lewis acid, capable of forming reversible covalent bonds with diols, a feature that has been ingeniously exploited for carbohydrate sensing and, more critically, for enzyme inhibition.[7][9] The landmark approval of the proteasome inhibitor bortezomib, a dipeptidyl boronic acid, for the treatment of multiple myeloma, demystified concerns about boron-containing compounds' toxicity and catalyzed a surge of interest in their therapeutic potential.[5][10]
At physiological pH, boronic acids exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form.[5] This equilibrium is crucial for their biological activity, enabling them to interact with biological targets in a pH-dependent manner. This unique characteristic, combined with their stability and synthetic tractability, makes them ideal candidates for developing novel therapeutics.[5][8]
The von Hippel-Lindau (VHL) E3 Ligase: A Key Player in Cellular Homeostasis and a Prime Target for PROTACs
The von Hippel-Lindau (VHL) protein is the substrate-recognition component of a Cullin-RING E3 ubiquitin ligase complex.[][12] Its primary role is to orchestrate the degradation of Hypoxia-Inducible Factors (HIFs), particularly HIF-1α, under normal oxygen conditions (normoxia).[13] HIFs are transcription factors that regulate cellular responses to low oxygen environments (hypoxia), promoting processes like angiogenesis and cell proliferation.[13]
The interaction between VHL and HIF-1α is highly specific and dependent on the post-translational hydroxylation of two proline residues on HIF-1α by prolyl hydroxylase domain-containing enzymes (PHDs).[13] This hydroxylated motif is then recognized by VHL, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α.[13] Inactivating mutations in the VHL gene disrupt this process, leading to the stabilization of HIF-1α and the development of VHL disease, a hereditary cancer syndrome.[]
The highly specific and well-characterized VHL/HIF-1α interaction has made VHL a prime target for the development of small molecule ligands. These ligands can either inhibit the VHL/HIF-1α interaction to mimic a hypoxic response or, more significantly, be incorporated into Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of other disease-causing proteins.[][13][14]
(4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid as a VHL Ligand
The molecule at the heart of this guide, (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid, represents a class of small molecules designed to mimic the hydroxylated proline motif of HIF-1α, thereby enabling them to bind to VHL. The development of such non-peptidic VHL ligands was a significant breakthrough in the field.[13]
The general structure of these ligands features a core scaffold that presents key pharmacophoric elements to the VHL binding pocket. The boronic acid group, in this context, is a crucial component, contributing to the binding affinity and specificity. While the exact synthesis of (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid is not detailed in the provided search results, a plausible synthetic route can be inferred from standard organic chemistry principles, likely starting from (4-Carbamoylphenyl)boronic acid.
Hypothetical Synthesis Workflow
The synthesis of (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid would likely involve the amidation of a carboxylic acid precursor or the functionalization of an amine. A potential route could start with 4-carboxyphenylboronic acid, which would be coupled with 2-morpholinoethan-1-amine using standard peptide coupling reagents.
Caption: Hypothetical synthesis of the target molecule.
PROTACs: Hijacking the Ubiquitin-Proteasome System for Targeted Therapy
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in drug discovery.[15][16][17] Instead of inhibiting the function of a target protein, PROTACs induce its degradation.[15][18][19] They achieve this by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, thereby forming a ternary complex.[17] This proximity induces the E3 ligase to ubiquitinate the POI, marking it for degradation by the 26S proteasome.[13][15]
A key advantage of PROTACs is their catalytic mode of action; once the POI is degraded, the PROTAC is released and can engage another POI molecule.[15] This allows for sustained protein knockdown at substoichiometric concentrations.
Mechanism of Action of a VHL-based PROTAC
A PROTAC utilizing a VHL ligand, such as a derivative of (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid, operates through a well-defined mechanism:
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Binding: The PROTAC molecule has two distinct warheads: one binds to the target Protein of Interest (POI), and the other, the VHL ligand, binds to the VHL E3 ligase.
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Ternary Complex Formation: The simultaneous binding of the PROTAC to both the POI and VHL brings them into close proximity, forming a ternary "POI-PROTAC-VHL" complex.
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Ubiquitination: Within this complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
-
Recycling: The PROTAC molecule is released and can initiate another cycle of degradation.
Caption: Mechanism of action of a VHL-based PROTAC.
Experimental Protocol: Characterization of a VHL Ligand
The following is a generalized protocol for the initial characterization of a novel VHL ligand, such as (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid.
VHL Binding Affinity Assay (e.g., Fluorescence Polarization)
Objective: To determine the binding affinity (Kd) of the test compound to the VHL E3 ligase complex.
Principle: This assay measures the change in polarization of a fluorescently labeled HIF-1α peptide upon binding to the VHL complex. Unlabeled ligands will compete with the fluorescent peptide, causing a decrease in polarization.
Materials:
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Recombinant VHL-ElonginB-ElonginC (VBC) complex
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Fluorescently labeled HIF-1α peptide (e.g., with FITC)
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Test compound (e.g., (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid)
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Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)
-
384-well black plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 384-well plate, add a fixed concentration of the VBC complex and the fluorescent HIF-1α peptide to each well.
-
Add the serially diluted test compound to the wells. Include control wells with no compound (maximum polarization) and no VBC complex (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Plot the change in polarization against the logarithm of the compound concentration and fit the data to a suitable binding model to determine the IC50, which can then be converted to a Kd value.
Data Presentation
Table 1: Physicochemical Properties of Related Boronic Acids
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (4-Carbamoylphenyl)boronic acid | 123088-59-5[1][2] | C₇H₈BNO₃ | 164.95[1] |
| 4-(Morpholinomethyl)phenylboronic acid | 279262-23-6[7] | C₁₁H₁₆BNO₃ | 221.06[7] |
Conclusion and Future Perspectives
(4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid and its analogs are at the forefront of a revolutionary approach to drug discovery. As highly specific ligands for the VHL E3 ligase, they are indispensable tools in the design and synthesis of PROTACs.[12] The ability to harness the cell's own protein degradation machinery opens up new avenues for targeting proteins previously considered "undruggable."[16]
Future research will likely focus on the development of novel VHL ligands with improved pharmacokinetic and pharmacodynamic properties. Furthermore, the exploration of other E3 ligases and their corresponding ligands will broaden the scope of targeted protein degradation, offering the potential for more selective and potent therapeutics for a wide range of diseases, including cancer, neurodegenerative disorders, and viral infections.[16][17][19] The foundational chemistry of boronic acids will undoubtedly continue to play a central role in these exciting advancements.
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